molecular formula C10H10Br3NO B2710237 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide CAS No. 1599370-38-3

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide

Cat. No.: B2710237
CAS No.: 1599370-38-3
M. Wt: 399.908
InChI Key: KJLNWPIWHOAORO-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of bromine atoms and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methylpropanamide using bromine or a brominating agent under controlled conditions to introduce bromine atoms at specific positions on the aromatic ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and function. The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is unique due to its specific arrangement of bromine atoms and the presence of a propanamide group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-N-(2,5-dibromophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br3NO/c1-10(2,13)9(15)14-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLNWPIWHOAORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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